3-(2-Oxocyclopentyl)propanenitrile
CAS No.: 4594-77-8
Cat. No.: VC2315006
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4594-77-8 |
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Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 3-(2-oxocyclopentyl)propanenitrile |
Standard InChI | InChI=1S/C8H11NO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-5H2 |
Standard InChI Key | UVVOIPOAZZQJDF-UHFFFAOYSA-N |
SMILES | C1CC(C(=O)C1)CCC#N |
Canonical SMILES | C1CC(C(=O)C1)CCC#N |
Introduction
Chemical Identity and Structure
3-(2-Oxocyclopentyl)propanenitrile is a nitrile compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . Its structure is characterized by a cyclopentanone ring with a propanenitrile side chain, giving it distinct chemical properties that make it valuable in various synthetic applications.
The compound is identified by the CAS number 4594-77-8 and is also known by several synonyms including 2-(2-CYANOETHYL)CYCLOPENTANONE, 2-Oxocyclopentanepropanenitrile, and 3-(2-ketocyclopentyl)propionitrile . Its standard InChI notation is InChI=1S/C8H11NO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-5H2 .
Structural Features
The compound's distinct structure includes:
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A cyclopentanone ring that typically adopts a non-planar (envelope) conformation
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A propanenitrile (-CH₂CH₂CN) side chain attached to the carbon adjacent to the carbonyl group
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A cyano group (C≡N) at the terminus of the side chain
This structural arrangement contributes significantly to its chemical reactivity and applications in organic synthesis.
Physical and Chemical Properties
3-(2-Oxocyclopentyl)propanenitrile possesses physical and chemical properties that are important for understanding its behavior in various applications and reactions.
Physical Properties
The compound's moderate boiling point and density are consistent with similar organic nitriles of comparable molecular weight. The XLogP3-AA value of 0.5 suggests moderate lipophilicity, indicating a balance between hydrophilic and lipophilic properties .
Chemical Properties
The chemical behavior of 3-(2-Oxocyclopentyl)propanenitrile is primarily influenced by two reactive functional groups:
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The ketone group in the cyclopentanone ring, which can participate in nucleophilic addition reactions
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The nitrile group, which can undergo various transformations including hydrolysis to carboxylic acids, reduction to amines, and addition reactions
The compound's ability to interact with both nucleophiles and electrophiles enhances its utility in synthetic applications and contributes to its versatility as a chemical intermediate.
Synthesis Methods
Several methods have been developed for the synthesis of 3-(2-Oxocyclopentyl)propanenitrile, with variations in reaction conditions, catalysts, and starting materials to optimize yield and selectivity.
Common Synthetic Routes
While the search results don't provide complete synthetic routes, they mention that the synthesis typically involves moderate temperatures and may require specific solvents or catalysts. One notable approach uses p-methyl benzenesulfonic acid as a catalyst to improve reaction efficiency during synthesis.
The patent literature (CN103508890A) discusses methods for preparing related derivatives, specifically 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester, which suggests potential synthetic pathways that might be applicable to the nitrile compound as well .
Reaction Conditions
The synthesis of 3-(2-Oxocyclopentyl)propanenitrile typically requires:
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Moderate temperatures
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Appropriate solvent selection
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Potential use of catalysts such as p-methyl benzenesulfonic acid
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Controlled reaction environment for optimal yield and purity
X-ray crystallography studies have provided insights into the compound's structural features, which inform synthetic approaches and understanding of its reactivity patterns.
Chemical Reactivity
The chemical reactivity of 3-(2-Oxocyclopentyl)propanenitrile is primarily governed by its functional groups and molecular structure.
Reactive Sites
The compound contains two main reactive sites:
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The carbonyl group of the cyclopentanone ring, which can undergo typical ketone reactions such as:
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Nucleophilic addition
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Reduction
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Condensation reactions
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The nitrile group, which can participate in:
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Hydrolysis (to form carboxylic acids or amides)
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Reduction (to form amines)
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Addition reactions with nucleophiles
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Coordination with Lewis acids or transition metals
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Reaction Mechanisms
The mechanism of action for 3-(2-Oxocyclopentyl)propanenitrile primarily involves its interaction with nucleophiles and electrophiles. Its structural features allow it to serve as a versatile intermediate in various chemical transformations, including potential enzyme inhibition where derivatives may bind to active sites on enzymes.
The compound's reactivity profile makes it valuable as a building block in the synthesis of more complex organic molecules, potentially including pharmaceutically relevant compounds.
Applications in Research and Industry
3-(2-Oxocyclopentyl)propanenitrile has several notable applications across different scientific and industrial domains.
Synthetic Organic Chemistry
The compound serves as an important intermediate in organic synthesis due to its bifunctional nature, containing both ketone and nitrile functional groups. This makes it valuable for the preparation of more complex organic molecules through selective transformations of either functional group.
The significant price variation suggests differences in synthesis methods, purification procedures, and target markets among suppliers.
Research Findings
Various research studies have investigated the properties and applications of 3-(2-Oxocyclopentyl)propanenitrile.
Structural Studies
X-ray crystallography studies have provided insights into the bond lengths and angles within the molecule, contributing to understanding its reactivity and potential applications in organic synthesis. These studies have shown that the cyclopentanone ring typically adopts a non-planar (envelope) conformation, which impacts its chemical behavior during reactions.
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